Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a pyridine ring, and a piperazine moiety, making it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the condensation of furan-2-carboxylic acid with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with 4-(pyridin-2-yl)piperazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are employed.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethylene-(4-pyridin-2-yl-piperazin-1-yl)-amine: Similar structure but lacks the tetrahydropyrimidine moiety.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Similar piperazine and pyridine components but different functional groups.
Uniqueness
Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a furan ring, a pyridine ring, and a piperazine moiety, along with the tetrahydropyrimidine structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds .
Biological Activity
Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Basic Information
Property | Details |
---|---|
Common Name | This compound |
CAS Number | 908497-11-0 |
Molecular Formula | C20H23N5O4 |
Molecular Weight | 397.43 g/mol |
Structural Characteristics
The compound features a complex structure that includes a furan ring, a pyridine moiety, and a tetrahydropyrimidine framework. These structural elements are significant for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.
Summary of Antimicrobial Activity
Microorganism | Activity |
---|---|
Staphylococcus aureus | Inhibitory effect observed |
Escherichia coli | Moderate activity noted |
Candida albicans | Effective against fungal strains |
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties. In animal models of neurodegeneration, it has been observed to reduce oxidative stress and improve cognitive function.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of ethyl 6-(furan-2-yl)-4-oxo compounds in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity to normal cells.
Case Study 2: Antimicrobial Testing
A collaborative study involving multiple institutions assessed the antimicrobial properties of the compound against clinical isolates. The findings revealed that the compound had superior efficacy compared to conventional antibiotics in certain strains of bacteria.
Properties
Molecular Formula |
C20H23N5O4 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
ethyl 4-(furan-2-yl)-6-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H23N5O4/c1-2-28-19(27)16-17(14-6-5-13-29-14)22-20(23-18(16)26)25-11-9-24(10-12-25)15-7-3-4-8-21-15/h3-8,13,16-17H,2,9-12H2,1H3,(H,22,23,26) |
InChI Key |
WHWOSEZVVXCQAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=N3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.